molecular formula C10H14O3 B1143842 3-(Benzyloxy)propane-1,2-diol CAS No. 13071-59-5

3-(Benzyloxy)propane-1,2-diol

Cat. No. B1143842
Key on ui cas rn: 13071-59-5
M. Wt: 182.22
InChI Key:
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Patent
US07951977B2

Procedure details

Into a mixed solution of acetone (800 ml) and glycerin (199 g, 2.16 mol) was added 98% sulfuric acid (6.9 g) at about 25° C., and the mixture was stirred for 3 hours. To this reaction solution was added triethylamine (18.0 g), and the solvent was distilled off under reduced pressure. Into a solution prepared by suspending sodium hydroxide (98.5 g) in toluene (526 ml) was dropped the above-described concentration residue at 55 to 75° C. Into this reaction solution, benzyl chloride (229 g, 1.81 mol) was dropped at 95 to 105%, and the mixture was reacted for 5 hours while distilling components of lower boiling points off. After completion of the reaction, water (366 ml) was added, and the liquid was partitioned. To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml), and the mixture was stirred at about 50° C. for 5 hours stirred, then, the toluene layer was concentrated under reduced pressure. To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml), and the mixture was liquid-partitioned. The aqueous layer was liquid-partitioned by further adding heptane (267 ml), and the resulting aqueous layer was concentrated under reduced pressure to remove methanol. To the concentrated liquid was added sodium chloride (46 g), and the mixture was extracted twice with ethyl acetate (267 ml). The resultant ethyl acetate solution was concentrated under reduced pressure to obtain a title compound (277 g, yield 84%).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
catalyst
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two
Quantity
229 g
Type
reactant
Reaction Step Three
Quantity
526 mL
Type
solvent
Reaction Step Four
Quantity
18 g
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
CC(C)=O.[OH:5][CH2:6][CH:7]([CH2:9][OH:10])[OH:8].[OH-].[Na+].[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.S(=O)(=O)(O)O.C(N(CC)CC)C>[CH2:13]([O:5][CH2:6][CH:7]([OH:8])[CH2:9][OH:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
199 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
6.9 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
98.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
229 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
526 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
18 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
Into a solution prepared
ADDITION
Type
ADDITION
Details
was dropped the above-described concentration residue at 55 to 75° C
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
while distilling components of lower boiling points off
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, water (366 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the liquid was partitioned
ADDITION
Type
ADDITION
Details
To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred at about 50° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred
CONCENTRATION
Type
CONCENTRATION
Details
the toluene layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml)
CUSTOM
Type
CUSTOM
Details
the mixture was liquid-partitioned
CUSTOM
Type
CUSTOM
Details
The aqueous layer was liquid-partitioned
ADDITION
Type
ADDITION
Details
by further adding heptane (267 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting aqueous layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
To the concentrated liquid was added sodium chloride (46 g)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate (267 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The resultant ethyl acetate solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 277 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07951977B2

Procedure details

Into a mixed solution of acetone (800 ml) and glycerin (199 g, 2.16 mol) was added 98% sulfuric acid (6.9 g) at about 25° C., and the mixture was stirred for 3 hours. To this reaction solution was added triethylamine (18.0 g), and the solvent was distilled off under reduced pressure. Into a solution prepared by suspending sodium hydroxide (98.5 g) in toluene (526 ml) was dropped the above-described concentration residue at 55 to 75° C. Into this reaction solution, benzyl chloride (229 g, 1.81 mol) was dropped at 95 to 105%, and the mixture was reacted for 5 hours while distilling components of lower boiling points off. After completion of the reaction, water (366 ml) was added, and the liquid was partitioned. To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml), and the mixture was stirred at about 50° C. for 5 hours stirred, then, the toluene layer was concentrated under reduced pressure. To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml), and the mixture was liquid-partitioned. The aqueous layer was liquid-partitioned by further adding heptane (267 ml), and the resulting aqueous layer was concentrated under reduced pressure to remove methanol. To the concentrated liquid was added sodium chloride (46 g), and the mixture was extracted twice with ethyl acetate (267 ml). The resultant ethyl acetate solution was concentrated under reduced pressure to obtain a title compound (277 g, yield 84%).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
catalyst
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two
Quantity
229 g
Type
reactant
Reaction Step Three
Quantity
526 mL
Type
solvent
Reaction Step Four
Quantity
18 g
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
CC(C)=O.[OH:5][CH2:6][CH:7]([CH2:9][OH:10])[OH:8].[OH-].[Na+].[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.S(=O)(=O)(O)O.C(N(CC)CC)C>[CH2:13]([O:5][CH2:6][CH:7]([OH:8])[CH2:9][OH:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
199 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
6.9 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
98.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
229 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
526 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
18 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
Into a solution prepared
ADDITION
Type
ADDITION
Details
was dropped the above-described concentration residue at 55 to 75° C
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
while distilling components of lower boiling points off
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, water (366 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the liquid was partitioned
ADDITION
Type
ADDITION
Details
To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred at about 50° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred
CONCENTRATION
Type
CONCENTRATION
Details
the toluene layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml)
CUSTOM
Type
CUSTOM
Details
the mixture was liquid-partitioned
CUSTOM
Type
CUSTOM
Details
The aqueous layer was liquid-partitioned
ADDITION
Type
ADDITION
Details
by further adding heptane (267 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting aqueous layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
To the concentrated liquid was added sodium chloride (46 g)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate (267 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The resultant ethyl acetate solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 277 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07951977B2

Procedure details

Into a mixed solution of acetone (800 ml) and glycerin (199 g, 2.16 mol) was added 98% sulfuric acid (6.9 g) at about 25° C., and the mixture was stirred for 3 hours. To this reaction solution was added triethylamine (18.0 g), and the solvent was distilled off under reduced pressure. Into a solution prepared by suspending sodium hydroxide (98.5 g) in toluene (526 ml) was dropped the above-described concentration residue at 55 to 75° C. Into this reaction solution, benzyl chloride (229 g, 1.81 mol) was dropped at 95 to 105%, and the mixture was reacted for 5 hours while distilling components of lower boiling points off. After completion of the reaction, water (366 ml) was added, and the liquid was partitioned. To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml), and the mixture was stirred at about 50° C. for 5 hours stirred, then, the toluene layer was concentrated under reduced pressure. To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml), and the mixture was liquid-partitioned. The aqueous layer was liquid-partitioned by further adding heptane (267 ml), and the resulting aqueous layer was concentrated under reduced pressure to remove methanol. To the concentrated liquid was added sodium chloride (46 g), and the mixture was extracted twice with ethyl acetate (267 ml). The resultant ethyl acetate solution was concentrated under reduced pressure to obtain a title compound (277 g, yield 84%).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
catalyst
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two
Quantity
229 g
Type
reactant
Reaction Step Three
Quantity
526 mL
Type
solvent
Reaction Step Four
Quantity
18 g
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
CC(C)=O.[OH:5][CH2:6][CH:7]([CH2:9][OH:10])[OH:8].[OH-].[Na+].[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.S(=O)(=O)(O)O.C(N(CC)CC)C>[CH2:13]([O:5][CH2:6][CH:7]([OH:8])[CH2:9][OH:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
199 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
6.9 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
98.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
229 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
526 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
18 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
Into a solution prepared
ADDITION
Type
ADDITION
Details
was dropped the above-described concentration residue at 55 to 75° C
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
while distilling components of lower boiling points off
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, water (366 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the liquid was partitioned
ADDITION
Type
ADDITION
Details
To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred at about 50° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred
CONCENTRATION
Type
CONCENTRATION
Details
the toluene layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml)
CUSTOM
Type
CUSTOM
Details
the mixture was liquid-partitioned
CUSTOM
Type
CUSTOM
Details
The aqueous layer was liquid-partitioned
ADDITION
Type
ADDITION
Details
by further adding heptane (267 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting aqueous layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
To the concentrated liquid was added sodium chloride (46 g)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate (267 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The resultant ethyl acetate solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 277 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07951977B2

Procedure details

Into a mixed solution of acetone (800 ml) and glycerin (199 g, 2.16 mol) was added 98% sulfuric acid (6.9 g) at about 25° C., and the mixture was stirred for 3 hours. To this reaction solution was added triethylamine (18.0 g), and the solvent was distilled off under reduced pressure. Into a solution prepared by suspending sodium hydroxide (98.5 g) in toluene (526 ml) was dropped the above-described concentration residue at 55 to 75° C. Into this reaction solution, benzyl chloride (229 g, 1.81 mol) was dropped at 95 to 105%, and the mixture was reacted for 5 hours while distilling components of lower boiling points off. After completion of the reaction, water (366 ml) was added, and the liquid was partitioned. To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml), and the mixture was stirred at about 50° C. for 5 hours stirred, then, the toluene layer was concentrated under reduced pressure. To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml), and the mixture was liquid-partitioned. The aqueous layer was liquid-partitioned by further adding heptane (267 ml), and the resulting aqueous layer was concentrated under reduced pressure to remove methanol. To the concentrated liquid was added sodium chloride (46 g), and the mixture was extracted twice with ethyl acetate (267 ml). The resultant ethyl acetate solution was concentrated under reduced pressure to obtain a title compound (277 g, yield 84%).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
catalyst
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two
Quantity
229 g
Type
reactant
Reaction Step Three
Quantity
526 mL
Type
solvent
Reaction Step Four
Quantity
18 g
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
CC(C)=O.[OH:5][CH2:6][CH:7]([CH2:9][OH:10])[OH:8].[OH-].[Na+].[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.S(=O)(=O)(O)O.C(N(CC)CC)C>[CH2:13]([O:5][CH2:6][CH:7]([OH:8])[CH2:9][OH:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
199 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
6.9 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
98.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
229 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
526 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
18 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
Into a solution prepared
ADDITION
Type
ADDITION
Details
was dropped the above-described concentration residue at 55 to 75° C
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
while distilling components of lower boiling points off
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, water (366 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the liquid was partitioned
ADDITION
Type
ADDITION
Details
To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred at about 50° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred
CONCENTRATION
Type
CONCENTRATION
Details
the toluene layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml)
CUSTOM
Type
CUSTOM
Details
the mixture was liquid-partitioned
CUSTOM
Type
CUSTOM
Details
The aqueous layer was liquid-partitioned
ADDITION
Type
ADDITION
Details
by further adding heptane (267 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting aqueous layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
To the concentrated liquid was added sodium chloride (46 g)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate (267 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The resultant ethyl acetate solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 277 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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